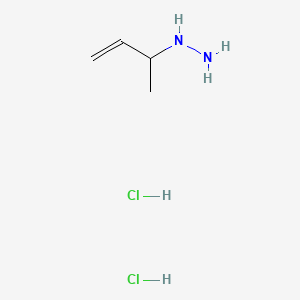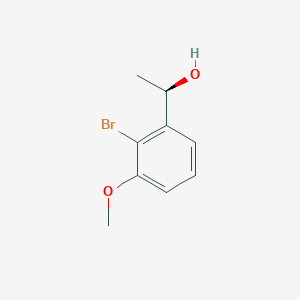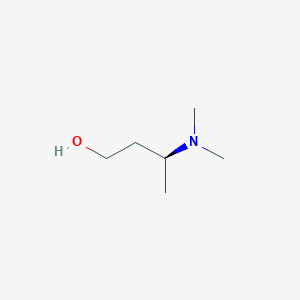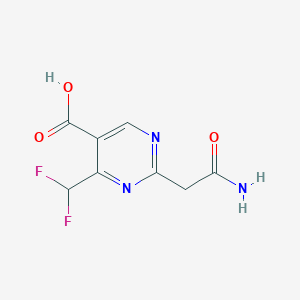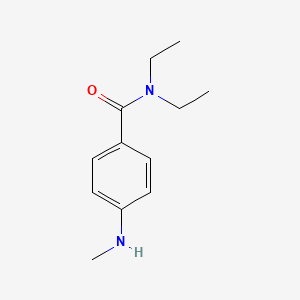
N,N-diethyl-4-(methylamino)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-diethyl-4-(methylamino)benzamide is an organic compound with the molecular formula C12H17NO. It is a crystalline solid with a melting point of 53-54°C and a boiling point of 318.3°C at 760 mmHg . This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N,N-diethyl-4-(methylamino)benzamide can be synthesized through several methods. One common synthetic route involves the reaction of 4-methylbenzoic acid with diethylamine in the presence of a dehydrating agent such as thionyl chloride. The reaction proceeds as follows:
Formation of 4-methylbenzoyl chloride: 4-methylbenzoic acid is treated with thionyl chloride to form 4-methylbenzoyl chloride.
Amidation: The 4-methylbenzoyl chloride is then reacted with diethylamine to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process.
Análisis De Reacciones Químicas
Types of Reactions
N,N-diethyl-4-(methylamino)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed for substitution reactions.
Major Products Formed
Oxidation: this compound N-oxide.
Reduction: N,N-diethyl-4-(methylamino)benzylamine.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
N,N-diethyl-4-(methylamino)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of N,N-diethyl-4-(methylamino)benzamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes and receptors, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
N,N-diethyl-4-(methylamino)benzamide can be compared with other similar compounds, such as:
N,N-diethyl-4-methylbenzamide: Known for its use as an insect repellent.
N,N-diethyl-4-aminobenzamide: Used in organic synthesis and as a pharmaceutical intermediate.
N,N-diethyl-4-(dimethylamino)benzamide: Studied for its potential biological activities.
The uniqueness of this compound lies in its specific chemical structure and the resulting properties, which make it suitable for a variety of applications in different fields.
Propiedades
Fórmula molecular |
C12H18N2O |
|---|---|
Peso molecular |
206.28 g/mol |
Nombre IUPAC |
N,N-diethyl-4-(methylamino)benzamide |
InChI |
InChI=1S/C12H18N2O/c1-4-14(5-2)12(15)10-6-8-11(13-3)9-7-10/h6-9,13H,4-5H2,1-3H3 |
Clave InChI |
VZFBANXAXWURCO-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C(=O)C1=CC=C(C=C1)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(2-Amino-3-methyl-butyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B15301077.png)
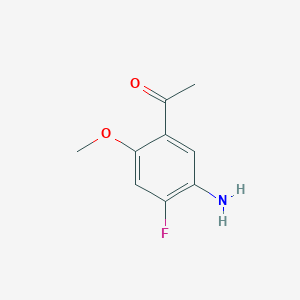
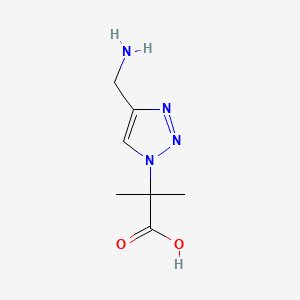
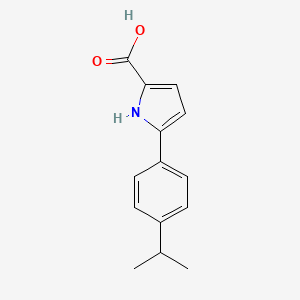
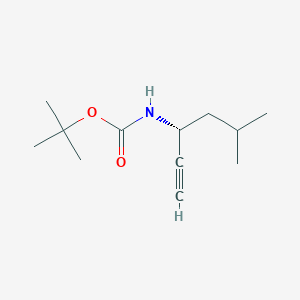
![3-Benzyl-1-methoxy-3-azabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B15301103.png)

![2-(((tert-Butoxycarbonyl)amino)methyl)-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B15301115.png)
